molecular formula C10H6BrNO2 B1447632 3-Bromoquinoline-2-carboxylic acid CAS No. 1564924-85-1

3-Bromoquinoline-2-carboxylic acid

Cat. No. B1447632
CAS RN: 1564924-85-1
M. Wt: 252.06 g/mol
InChI Key: CWLWJWAETQLUHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 3-Bromoquinoline-2-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 252.06 .


Chemical Reactions Analysis

Quinoline undergoes various reactions. For instance, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound . A specific reaction involving 3-Bromoquinoline is the bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .

Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

3-Bromoquinoline-2-carboxylic acid: is a significant compound in medicinal chemistry due to its quinoline core structure, which is a common scaffold in many pharmacologically active molecules . Its bromine substituent allows for further chemical modifications, making it a versatile intermediate in the synthesis of potential therapeutic agents. For instance, it can be used to create analogs with enhanced biological activity or improved pharmacokinetic properties.

Nanotechnology

In the realm of nanotechnology, carboxylic acids like 3-Bromoquinoline-2-carboxylic acid can serve as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This modification can improve the compatibility of nanoparticles with various biological systems, which is crucial for applications such as drug delivery and diagnostic imaging.

Synthetic Organic Chemistry

The compound plays a role in synthetic organic chemistry as a building block for constructing complex molecular architectures . Its reactivity enables the formation of new bonds through reactions such as cross-coupling, which can lead to the creation of novel organic compounds with potential applications in materials science and catalysis.

Environmental Impact

While not directly an application, understanding the environmental impact of chemical compounds is crucial in research. The synthesis and use of 3-Bromoquinoline-2-carboxylic acid must consider eco-efficiency and potential side effects on the environment . Researchers aim to develop green chemistry protocols to minimize any negative environmental footprint.

Polymers

Carboxylic acids are known to play roles as monomers, additives, or catalysts in the polymer industry . 3-Bromoquinoline-2-carboxylic acid could potentially be involved in the synthesis of polymers where the quinoline unit imparts specific properties such as fluorescence or electrical conductivity.

Industrial Applications

The compound’s potential industrial applications stem from its role in the synthesis of materials that require a quinoline structure for their function . This includes the creation of dyes, light-emitting diodes (LEDs), or other materials where the quinoline moiety may contribute to the desired properties.

Safety And Hazards

The safety data sheet for 3-Bromoquinoline-2-carboxylic acid suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Quinoline and its derivatives have been extensively studied for their diverse biological and pharmacological activities . Given the importance of quinoline in medicinal chemistry, future research may focus on the synthesis of bioactive derivatives and their potential applications .

properties

IUPAC Name

3-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLWJWAETQLUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinoline-2-carboxylic acid

CAS RN

1564924-85-1
Record name 3-bromoquinoline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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